Cas no 1443314-13-3 (1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene)
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene Chemical and Physical Properties
Names and Identifiers
-
- (3-CHLOROBENZYL)(3-FLUOROPHENYL)SULFANE
- 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene
-
- MDL: MFCD18911156
- Inchi: 1S/C13H10ClFS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
- InChI Key: RORARHHDMIZESY-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC(CSC2=CC=CC(F)=C2)=C1
Computed Properties
- Exact Mass: 252.0175773g/mol
- Monoisotopic Mass: 252.0175773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 339.7±32.0 °C at 760 mmHg
- Flash Point: 170.4±30.7 °C
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429727-1 g |
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443314-13-3 | 1g |
€544.10 | 2022-06-10 | ||
| abcr | AB429727-5 g |
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443314-13-3 | 5g |
€1,251.90 | 2022-06-10 | ||
| abcr | AB429727-1g |
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene; . |
1443314-13-3 | 1g |
€1621.70 | 2024-04-19 | ||
| abcr | AB429727-5g |
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443314-13-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A415188-1g |
(3-Chlorobenzyl)(3-fluorophenyl)sulfane |
1443314-13-3 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12142779-1g |
(3-Chlorobenzyl)(3-fluorophenyl)sulfane |
1443314-13-3 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142779-5g |
(3-Chlorobenzyl)(3-fluorophenyl)sulfane |
1443314-13-3 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12142779-10g |
(3-Chlorobenzyl)(3-fluorophenyl)sulfane |
1443314-13-3 | 97% | 10g |
$1882 | 2024-07-23 | |
| Crysdot LLC | CD12142779-25g |
(3-Chlorobenzyl)(3-fluorophenyl)sulfane |
1443314-13-3 | 97% | 25g |
$3333 | 2024-07-23 |
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene
Introduction to 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS No. 1443314-13-3)
1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1443314-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl sulfide derivatives, characterized by its complex molecular structure, which includes a chloro-substituted benzene ring linked to a sulfanyl-methyl group derived from a 3-fluorophenyl moiety. The unique combination of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The structural framework of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene incorporates several key features that contribute to its potential biological activity. The presence of a chloro group at the para position relative to the sulfanyl-methyl substituent enhances its reactivity, allowing for further chemical modifications. Additionally, the 3-fluorophenyl group introduces a fluorine atom, which is known to modulate metabolic stability and binding affinity in drug molecules. These structural attributes make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in aryl sulfide derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds containing sulfanyl groups can exhibit inhibitory effects on various enzymatic targets, making them valuable in the development of anti-inflammatory, anticancer, and antimicrobial agents. The fluorine substituent further enhances these properties by improving lipophilicity and reducing susceptibility to metabolic degradation. This combination of features positions 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene as a compound of high interest for medicinal chemists.
Current research in the field of pharmaceutical chemistry has highlighted the importance of fluorinated aryl sulfides in drug design. For instance, studies have demonstrated that fluorine-containing sulfides can act as potent inhibitors of protein-protein interactions, which are crucial in many disease pathways. The specific arrangement of atoms in 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene allows for selective binding to target proteins, potentially leading to the development of highly specific therapeutic agents. This has opened up new avenues for treating complex diseases such as cancer and neurodegenerative disorders.
The synthesis of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the chloro group and the subsequent formation of the sulfanyl-methyl linkage are critical steps that must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only improve the overall yield but also minimize unwanted side products, making the synthesis more sustainable and scalable.
Once synthesized, 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene can be subjected to various biochemical assays to evaluate its biological activity. These assays often involve testing the compound's interaction with enzymes and receptors relevant to specific disease pathways. Preliminary studies have shown promising results in vitro, indicating potential therapeutic efficacy against certain types of cancer cells and inflammatory conditions. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
The development of novel pharmaceuticals is a complex process that requires extensive characterization of both chemical and biological properties. In this context, 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene represents an exciting opportunity for researchers due to its unique structural features and potential biological activity. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics that are more effective and targeted.
Future directions in the study of 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene may include exploring its role in drug delivery systems and combination therapies. By integrating this compound into nanoparticles or other delivery platforms, researchers could enhance its bioavailability and therapeutic efficacy. Additionally, combining it with other drugs that act on different pathways may lead to synergistic effects, providing more comprehensive treatment options for patients.
In conclusion, 1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS No. 1443314-13-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research progresses, this compound is likely to contribute valuable insights into drug discovery and development, ultimately benefiting patients worldwide.
1443314-13-3 (1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene) Related Products
- 1443320-97-5((3-CHLOROBENZYL)(3,4-DIFLUOROPHENYL)SULFANE)
- 1443314-26-8((4-CHLOROBENZYL)(3,5-DIFLUOROPHENYL)SULFANE)
- 1443312-78-4((3-CHLORO-4-FLUOROBENZYL)(3-FLUOROPHENYL)SULFANE)
- 1443327-11-4((3-CHLORO-5-FLUOROPHENYL)(3-FLUOROBENZYL)SULFANE)
- 1443347-38-3((3-CHLORO-4-FLUOROBENZYL)(4-CHLOROPHENYL)SULFANE)
- 1443313-89-0((3-CHLORO-5-FLUOROPHENYL)(3-CHLOROBENZYL)SULFANE)
- 332-05-8(Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]-)
- 1443353-01-2((4-CHLORO-3-FLUOROPHENYL)(4-FLUOROBENZYL)SULFANE)
- 588-55-6((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE)
- 405-30-1((4-Chlorobenzyl)(4-fluorophenyl)sulfane)